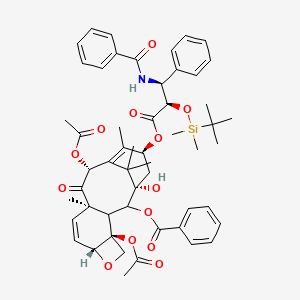

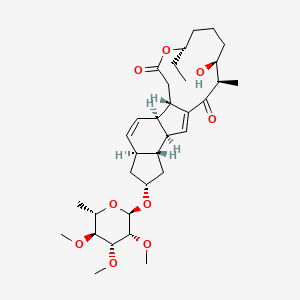

![molecular formula C₁₈H₂₃NO₄ B1140703 Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate CAS No. 160169-47-1](/img/structure/B1140703.png)

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. It is part of a broader class of compounds that involve trisubstituted ethylenes and are synthesized through various methods, including the Knoevenagel condensation reaction.

Synthesis Analysis

The synthesis of similar trisubstituted ethylenes typically involves the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes with methyl or ethyl cyanoacetate. This method allows for the preparation of electrophilic ethylene monomers, which can be further copolymerized with styrene in the presence of radical initiation (e.g., AIBN at 70°C) to form various copolymers (Kharas et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been elucidated using spectral studies and confirmed by X-ray diffraction. These compounds typically exhibit a Z conformation about the C=C bond and crystallize in specific crystal systems, indicating the importance of molecular geometry in their chemical behavior (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various interactions, including hydrogen bonding and C-H…π interactions. These interactions play a crucial role in stabilizing the molecular structure and influence the compound's reactivity and properties. For instance, the (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate forms H-bonded dimers in the crystal lattice, which are further stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as their thermal behavior, are often studied through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Copolymers derived from similar ethylenes show high glass transition temperatures (Tg) and decompose in a two-step process upon heating, indicating their thermal stability and potential for use in high-temperature applications (Kharas et al., 2013).

Applications De Recherche Scientifique

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways

This study focuses on the ABTS radical cation-based assays for evaluating antioxidant capacity. The analysis delineates two principal reaction pathways for antioxidants, emphasizing the role of coupling adducts and oxidative degradation processes. The findings underline the specificity of reactions and the need for further investigation into the contribution of coupling reactions to the total antioxidant capacity, suggesting a nuanced understanding of antioxidant assays applicable to a wide range of compounds (Ilyasov et al., 2020).

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

This review summarizes current knowledge on the biodegradation and environmental fate of ETBE, a gasoline ether oxygenate. It highlights the microbial pathways for aerobic biodegradation and the challenges associated with ETBE's recalcitrant nature. Understanding the microbial and enzymatic mechanisms involved offers insights into the degradation of similar complex organic compounds in environmental contexts (Thornton et al., 2020).

Aldo-Keto Reductase (AKR) 1C3 Inhibitors: A Patent Review

This article reviews the patent literature on AKR1C3 inhibitors, highlighting their potential advantages in treating certain cancers. By discussing various chemical classes of inhibitors, their potency, and efficacy in both cellular and animal models, the review sheds light on the importance of selective inhibition in therapeutic applications. Such insights can be relevant when considering the biochemical interactions and potential therapeutic applications of complex organic compounds (Penning, 2017).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, widely used as preservatives, serve as a study model for understanding the environmental persistence and biodegradability of synthetic compounds. This review outlines the occurrence, biodegradation pathways, and environmental impacts of parabens, contributing to the broader understanding of how complex organic compounds interact with and affect aquatic ecosystems (Haman et al., 2015).

Ethylene Oxide Sterilization of Medical Devices

This paper discusses the use and advancements in ethylene oxide sterilization, a critical process for ensuring the safety of medical devices. By examining the action mechanism, toxicity, and process optimization, the review provides insights into the applications of chemical sterilization techniques and the development of safer, more efficient methods (Mendes et al., 2007).

Propriétés

IUPAC Name |

benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIYRNUTCODANF-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C=C[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2R)-2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

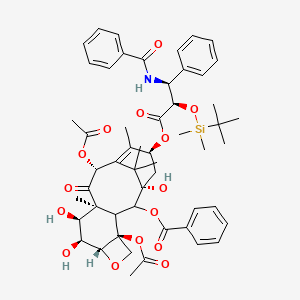

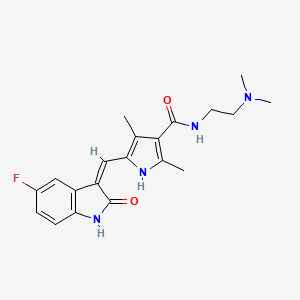

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

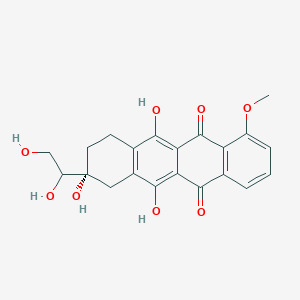

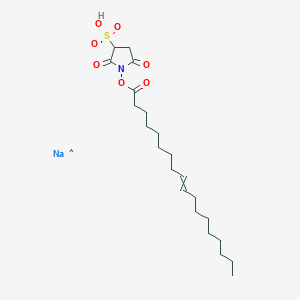

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

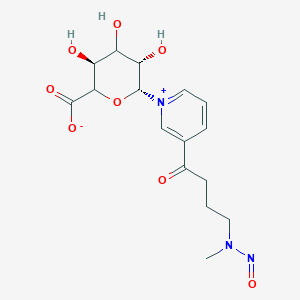

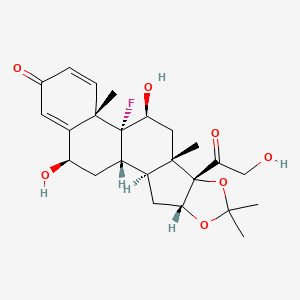

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)